2-(2,6-Difluorobenzoyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

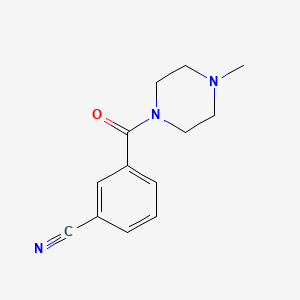

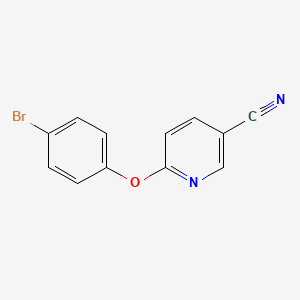

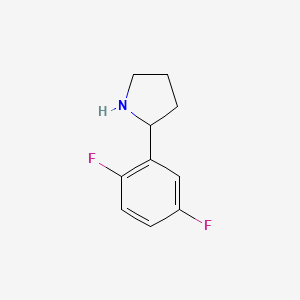

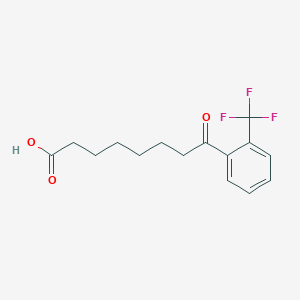

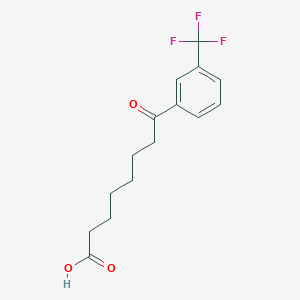

2-(2,6-Difluorobenzoyl)oxazole, also known as DFB and Benzoxazole, is an organic compound that has been extensively studied for various chemical, biological, and industrial applications. It contains a total of 21 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular formula of 2-(2,6-Difluorobenzoyl)oxazole is C10H5F2NO2. It contains a five-membered oxazole ring and a six-membered aromatic ring .Chemical Reactions Analysis

Oxazoles have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .科学的研究の応用

Synthesis and Chemical Properties

Oxazole Synthesis

Research has demonstrated methods for synthesizing oxazole derivatives, including those similar to 2-(2,6-Difluorobenzoyl)oxazole. For example, a study outlined a synthetic route for oxazole-containing compounds, emphasizing efficiency and waste reduction in the production process (Rizzo et al., 2000).

Tautomerization and Transmetalation

Oxazole molecules have been shown to undergo transformations such as tautomerization to carbene tautomers and transmetalation to gold, indicating their chemical versatility (Ruiz & Perandones, 2009).

Modular Synthesis of Oxazoles

Studies have explored efficient methods for the synthesis of oxazole structures, such as a gold-catalyzed oxidation strategy for creating 2,4-disubstituted oxazoles, highlighting the adaptability of oxazole synthesis (Luo et al., 2012).

Applications in Medicinal Chemistry

Biological Activity of Oxazoles

Oxazole compounds, including structures similar to 2-(2,6-Difluorobenzoyl)oxazole, display a range of biological activities due to their ability to bind with various enzymes and receptors. These compounds are used in the treatment of diseases and have shown promise as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Antimicrobial Potential

Some oxazole derivatives, including those related to 2-(2,6-Difluorobenzoyl)oxazole, have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Jadhav et al., 2017).

Material Science and Organic Electronics

Optical and Electronic Properties

The structural modifications of benzobisoxazoles, a class of compounds related to oxazoles, can significantly influence their optical and electronic properties, offering potential applications in material science (Tlach et al., 2013).

Photoluminescence Properties

Oxazole-based heterocycles have been studied for their luminescent properties, indicating potential applications in the field of dyes and pigments (Eseola et al., 2011).

Safety And Hazards

While specific safety data for 2-(2,6-Difluorobenzoyl)oxazole is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZIGHLZLIEDIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642106 |

Source

|

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorobenzoyl)oxazole | |

CAS RN |

898760-44-6 |

Source

|

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)